![molecular formula C12H10BrNO2 B2973014 Methyl 5-Bromoisoquinoline-1-acetate CAS No. 1612222-98-6](/img/structure/B2973014.png)
Methyl 5-Bromoisoquinoline-1-acetate
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Description
“Methyl 5-Bromoisoquinoline-1-acetate” (CAS# 1612222-98-6) is a research chemical . It has a molecular weight of 280.12 and a molecular formula of C12H10BrNO2 .
Molecular Structure Analysis
The molecular structure of Methyl 5-Bromoisoquinoline-1-acetate includes a bromoisoquinoline ring attached to a methyl acetate group . The Canonical SMILES representation is COC(=O)CC1=NC=CC2=C1C=CC=C2Br .
Scientific Research Applications
Pharmaceutical Drug Synthesis
Methyl 5-Bromoisoquinoline-1-acetate serves as a precursor in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the formation of compounds that exhibit a wide range of biological activities. For instance, derivatives of isoquinoline are known to possess antihypertensive, anti-inflammatory, antioxidant, antipyretic, and analgesic properties .
Anticancer Research
Isoquinoline derivatives, including those derived from Methyl 5-Bromoisoquinoline-1-acetate, have been explored for their anti-tumor or antiproliferative activity. They serve as lead structures for the development of potential anticancer drugs, showing promise in battling diseases like leukemia and other forms of cancer .
Neurodegenerative Disease Treatment
The compound’s derivatives are being studied for their potential in treating neurodegenerative diseases. This is due to their ability to interact with various biological pathways that are implicated in diseases such as Alzheimer’s and Parkinson’s .
Fluorescent Probes Development
Methyl 5-Bromoisoquinoline-1-acetate is used in the development of fluorescent probes. These probes are essential in biological imaging and diagnostics, helping in the visualization of cellular processes and the detection of diseases .
Antimicrobial Agents
Research has shown that isoquinoline derivatives can exhibit significant antibacterial and antifungal activities. This makes Methyl 5-Bromoisoquinoline-1-acetate a valuable starting point for the development of new antimicrobial agents .
Chemical Biology and Enzyme Inhibition
The compound is utilized in chemical biology as a tool for understanding enzyme mechanisms. It can act as an inhibitor for certain enzymes, providing insights into their functioning and aiding in the design of enzyme-targeted drugs .
properties
IUPAC Name |
methyl 2-(5-bromoisoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)7-11-9-3-2-4-10(13)8(9)5-6-14-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQOAUUAWZBXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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